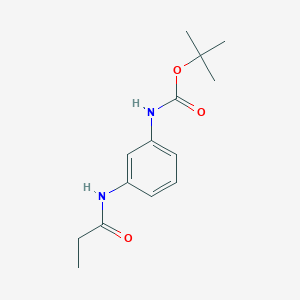![molecular formula C21H24N2O4 B268804 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268804.png)
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPB-PEA, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MPB-PEA is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to increase the release of dopamine and serotonin in certain brain regions, suggesting that it may have a stimulatory effect on these neurotransmitters.
Biochemical and Physiological Effects:
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the inhibition of monoamine oxidase, and the activation of sigma-1 receptors. These effects suggest that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have potential applications in the treatment of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders. However, one limitation of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the potential use of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of Parkinson's disease and other dopamine-related disorders. Another area of interest is the development of more potent and selective 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide analogs with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate with 2-methoxyethylamine to form the intermediate 4-(1-pyrrolidinylcarbonyl)-2-methoxyethylamine. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been the subject of several scientific studies, with researchers investigating its potential applications in the field of neuroscience. One study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a high affinity for the dopamine transporter, suggesting that it may be useful in the treatment of dopamine-related disorders such as Parkinson's disease. Another study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anxiolytic effects in animal models, indicating that it may have potential as an anti-anxiety medication.
Eigenschaften
Produktname |
4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C21H24N2O4 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-(2-methoxyethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-26-14-15-27-19-10-6-16(7-11-19)20(24)22-18-8-4-17(5-9-18)21(25)23-12-2-3-13-23/h4-11H,2-3,12-15H2,1H3,(H,22,24) |
InChI-Schlüssel |
NRNNFJAAOZKMAJ-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Kanonische SMILES |
COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
![Methyl 4-[(allylamino)carbonyl]benzoate](/img/structure/B268724.png)
![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)
![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)

![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)